2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)propanamide
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Overview
Description
2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)propanamide is an organic compound with a complex structure that includes a chloro group, a methoxy group, and a benzoannulene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzoannulene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methoxy group: This step often involves methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)propanamide involves its interaction with specific molecular targets. The chloro and methoxy groups, along with the benzoannulene core, allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxy-3-nitropyridine: Similar in having a chloro and methoxy group but differs in the core structure.
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl): Shares the chloro and amide functionalities but has different substituents and core structure.
Uniqueness
2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)propanamide is unique due to its specific combination of functional groups and the benzoannulene core, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-10(16)15(18)17-13-5-3-4-11-9-14(19-2)7-6-12(11)8-13/h6-7,9-10,13H,3-5,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVXEXODWPZOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC2=C(C1)C=CC(=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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